tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate hydrochloride
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Description
“tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate hydrochloride” is a chemical compound with the CAS number 2173991-66-5 . It has a molecular formula of C10H21ClN2O3 and a molecular weight of 252.73834 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 252.73834 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Crystal Structure and Configuration
- (3R,4S,5S)-5-Benzyl-4-hydroxy-3-[1(S)-(1,1-dimethylethoxycarbonylamino)-2-phenylethyl]pyrrolidin-2-one : This compound, closely related to tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate hydrochloride, demonstrates the crystal structure of all-cis trisubstituted pyrrolidin-2-one. The study focuses on its absolute configurations in the lactam ring, highlighting its structural significance in scientific research (Weber et al., 1995).
Synthesis and Pharmacological Activities
- Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones : This research outlines the synthesis of similar compounds and evaluates their potential as anti-inflammatory and analgesic agents. The study demonstrates the pharmacological relevance of such compounds in scientific research (Ikuta et al., 1987).
Role as an Intermediate in Drug Synthesis
- Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate : This study discusses the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate in the natural product jaspine B, which possesses cytotoxic activity against human carcinoma cell lines. This research highlights the importance of such compounds as intermediates in synthesizing biologically active molecules (Tang et al., 2014).
Asymmetric Synthesis
- Enantioselective nitrile anion cyclization to substituted pyrrolidines : The study provides a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, a process relevant for the development of complex organic molecules, including pharmaceuticals (Chung et al., 2005).
Catalysis and Chemical Transformations
- Photoredox-Catalyzed Cascade of o-Hydroxyarylenaminones : This paper details a photoredox-catalyzed amination process involving tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. The study showcases the catalytic applications of these compounds in chemical synthesis (Wang et al., 2022).
Chemical Reactivity and Synthesis Processes
- Control of Site of Lithiation of 3-(Aminomethyl)pyridine Derivatives : This research discusses the lithiation of tert-butyl N-(pyridin-3-ylmethyl)carbamate, demonstrating the reactivity and synthesis processes of related compounds (Smith et al., 2013).
properties
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-9(2,3)15-8(14)12-10(7-13)4-5-11-6-10;/h11,13H,4-7H2,1-3H3,(H,12,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQXOVCOPDTRGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNC1)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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